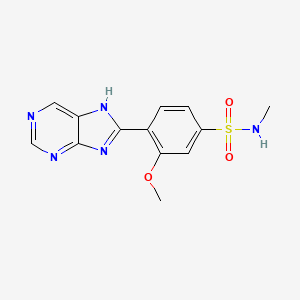

3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H11N5O3S and a molecular weight of 305.31 g/mol . This compound is known for its unique structure, which combines a purine moiety with a benzenesulfonamide group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with N-methyl-4-(1H-purin-8-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-hydroxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide.

Reduction: Formation of 3-methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide with an amine group.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine receptors or enzymes involved in purine metabolism. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide: Similar structure but lacks the sulfonamide group.

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzoic acid: Similar structure but has a carboxylic acid group instead of the sulfonamide group.

Uniqueness

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide is unique due to the presence of both a purine moiety and a sulfonamide group. This combination allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .

Biological Activity

3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzene-1-sulfonamide, also known by its CAS number 89469-11-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article explores the biological activity of this compound, supported by relevant studies, data tables, and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H13N5O2 |

| Molecular Weight | 283.285 g/mol |

| LogP | 1.9629 |

| PSA | 96.28 Ų |

These properties suggest a moderate hydrophobic character, which may influence its interaction with biological membranes and receptors.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Anticancer Activity : Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells. For instance, a study evaluating related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

- Inhibition of Cell Proliferation : The compound may inhibit cell cycle progression, particularly affecting the G1 to S phase transition. This was evidenced by flow cytometry analyses that showed an increase in sub-G1 phase cells, indicative of apoptotic events .

- Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can influence perfusion pressure and coronary resistance through calcium channel inhibition . This mechanism may have implications for cardiovascular applications.

Case Study 1: Anticancer Activity Evaluation

A recent investigation assessed the anticancer properties of various sulfonamide derivatives against a panel of cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating superior efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Tolyl derivative | MCF-7 | 20.17 |

| 3-Ethylphenyl derivative | A549 | 51.50 |

The results highlighted the potential of these compounds in therapeutic applications against resistant cancer types .

Case Study 2: Cardiovascular Effects

In another study focusing on the cardiovascular effects of benzene sulfonamides, researchers evaluated changes in perfusion pressure in response to various doses of sulfonamide derivatives. The findings suggested significant alterations in perfusion pressure with specific compounds demonstrating dose-dependent effects:

| Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|

| Control | N/A | N/A |

| Benzene sulfonamide | 0.001 | +15 |

| Compound 2 | 0.001 | +10 |

These results imply potential therapeutic benefits for cardiovascular conditions through modulation of vascular resistance .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies utilizing computational models have indicated favorable absorption and distribution characteristics, although further empirical data is needed to confirm these predictions.

Properties

CAS No. |

89469-26-1 |

|---|---|

Molecular Formula |

C13H13N5O3S |

Molecular Weight |

319.34 g/mol |

IUPAC Name |

3-methoxy-N-methyl-4-(7H-purin-8-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H13N5O3S/c1-14-22(19,20)8-3-4-9(11(5-8)21-2)12-17-10-6-15-7-16-13(10)18-12/h3-7,14H,1-2H3,(H,15,16,17,18) |

InChI Key |

PJMXLMUGPNKEHL-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.